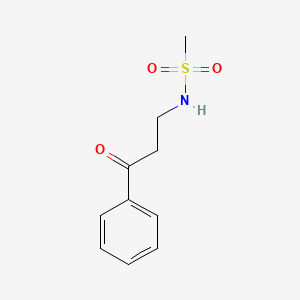









|
REACTION_CXSMILES
|
[CH3:1][S:2]([NH2:5])(=[O:4])=[O:3].[H-].[Na+].Cl[CH2:9][CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12].O>CN(C)C=O>[CH3:1][S:2]([NH:5][CH2:9][CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12])(=[O:4])=[O:3] |f:1.2|
|


|
Name
|
|
|
Quantity
|
0.476 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0.275 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
843 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClCCC(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred in a water bath for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred in a water bath for one hour
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
further stirred at room temperature for 15 hours
|
|
Duration
|
15 h
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated aqueous sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (chloroform/methanol=20/1)
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)NCCC(=O)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 240 mg | |
| YIELD: PERCENTYIELD | 21% | |
| YIELD: CALCULATEDPERCENTYIELD | 21.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |